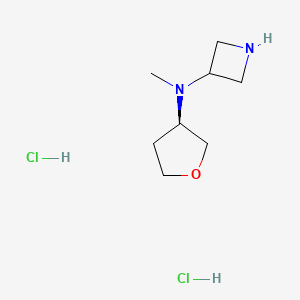
(R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a nitrogen atom, and a methyl group, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of tetrahydrofuran derivatives with appropriate amines and methylating agents under controlled conditions. One common method involves the reaction of tetrahydrofuran-3-ylamine with methyl iodide in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reactions with alkyl halides in the presence of a base.
Addition: Reactions with alkenes or alkynes using catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Addition: Formation of cycloadducts or other complex structures.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, it may interact with specific receptors, triggering a biological response.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that the compound may inhibit.
Receptors: Receptors that the compound may bind to.
Pathways: Biological pathways that are affected by the compound's activity.
Vergleich Mit ähnlichen Verbindungen
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
N-Methyl-N-(tetrahydrofuran-2-yl)-azetidin-3-amine dihydrochloride
N-Methyl-N-(tetrahydrofuran-3-yl)-piperidin-3-amine dihydrochloride
This compound's unique structure and properties make it a valuable tool in scientific research and potential applications in various fields. Its versatility and reactivity allow for a wide range of uses, making it an important compound for further study and development.
Eigenschaften
CAS-Nummer |
1403763-30-3 |
|---|---|
Molekularformel |
C8H17ClN2O |
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
N-methyl-N-[(3R)-oxolan-3-yl]azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
CNKRKTYXLYTSBE-OGFXRTJISA-N |
SMILES |
CN(C1CCOC1)C2CNC2.Cl.Cl |
Isomerische SMILES |
CN([C@@H]1CCOC1)C2CNC2.Cl |
Kanonische SMILES |
CN(C1CCOC1)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















